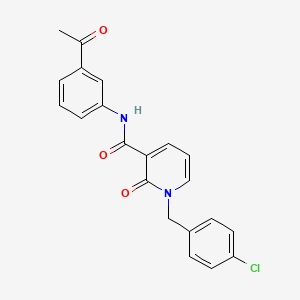

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-14(25)16-4-2-5-18(12-16)23-20(26)19-6-3-11-24(21(19)27)13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLDESYENSAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the chlorobenzyl and acetylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, acetylating agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. Additionally, purification techniques like crystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

Biology: Researchers may investigate the compound’s biological activity, including its potential as a drug candidate or its interactions with biological macromolecules.

Medicine: The compound could be explored for its therapeutic potential, including its ability to modulate specific biological pathways or target disease-related proteins.

Industry: The compound may find applications in the development of new materials, catalysts, or other industrially relevant products.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include other pyridine derivatives with different substituents. Examples include:

- N-(3-acetylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- N-(3-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of key enzymes involved in neurotransmission. This article reviews the biological activity of this compound based on current research findings, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with an acetylphenyl group and a chlorobenzyl moiety. The structural formula can be represented as follows:

This structure is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial for neurotransmitter regulation. The inhibition of these enzymes can lead to increased levels of acetylcholine and monoamines in the brain, potentially improving cognitive function and alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. For instance, the compound showed an IC50 value that suggests a potent inhibitory effect comparable to established AChE inhibitors like donepezil.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 0.28 |

| Donepezil | AChE | 0.10 |

Neuroprotective Effects

In vitro studies revealed that the compound also protects neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its ability to cross the blood-brain barrier (BBB), as indicated by pharmacokinetic studies.

Cytotoxicity

Cytotoxicity assays conducted on various cell lines (e.g., PC12 and HT-22) showed that this compound exhibits low toxicity at concentrations up to 12.5 µM, suggesting a favorable safety profile for potential therapeutic use.

Case Studies

Recent clinical studies involving similar compounds have highlighted the importance of dual-target inhibitors for treating Alzheimer's disease. For example, a study on a related dihydropyridine derivative demonstrated significant improvements in cognitive function in animal models when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.